molecular formula C22H26N2O3S B2919674 (3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-34-4

(3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2919674
CAS No.: 851803-34-4
M. Wt: 398.52
InChI Key: ZIMQWWKBKMYYHL-UHFFFAOYSA-N
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Description

(3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
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Biological Activity

The compound (3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, often referred to as a novel imidazole derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the diethoxyphenyl and thioether functionalities enhances its lipophilicity and potential for interaction with biological targets.

  • Anticancer Activity :
    • Recent studies have shown that imidazole derivatives can inhibit key signaling pathways involved in cancer proliferation. For instance, compounds similar to the one have been reported to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in oncogenesis .
    • In vitro assays demonstrated that modifications in the structure of imidazole derivatives can lead to significant anticancer activity, particularly against breast cancer cell lines (MDA-MB-468) with IC50 values as low as 1.1 nM .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in models of sepsis, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Kinase Inhibition :
    • Preliminary findings suggest that this compound may act as a kinase inhibitor, particularly targeting SYK (Spleen Tyrosine Kinase), which is implicated in various signaling pathways related to cancer and inflammation .

Case Studies

  • In Vitro Studies :
    • A study utilizing MTT assays revealed that the compound exhibited notable cytotoxicity against several cancer cell lines, including those derived from melanoma and breast cancer . The mechanism was attributed to cell cycle arrest and apoptosis induction.
  • Animal Models :
    • In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor growth in xenograft models, with treated groups showing up to 77% suppression of tumor size compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50/Effectiveness
Compound AAnticancerFarnesyltransferase inhibition24 nM
Compound BAnti-inflammatoryIL-6 and TNF-α reductionSignificant decrease observed
Compound CKinase inhibitionSYK inhibitionModerate inhibition

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-4-26-19-10-9-18(14-20(19)27-5-2)21(25)24-12-11-23-22(24)28-15-17-8-6-7-16(3)13-17/h6-10,13-14H,4-5,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQWWKBKMYYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.